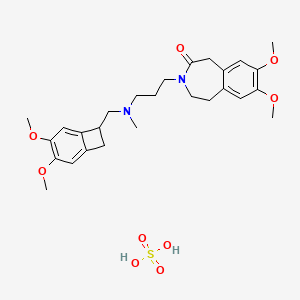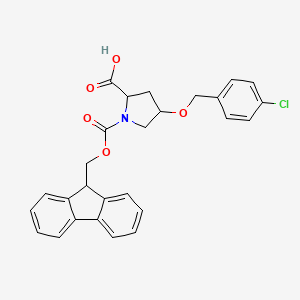
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンは、様々な科学研究分野で注目されている複雑な有機化合物です。
準備方法
合成経路と反応条件
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンの合成は、一般的に市販の前駆体から始まり、複数段階を必要とします。一般的な合成経路の1つは、以下の段階を含みます。
キノリン核の形成: キノリン核は、硫酸と酸化剤の存在下でアニリンとグリセロールを縮合させるSkraup合成によって合成できます。
エチニル基の導入: エチニル基は、パラジウム触媒と銅助触媒の存在下で、末端アルキンがアリールまたはビニルハライドと反応するSonogashiraカップリング反応によって導入できます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成段階を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、工業規模への反応の拡大が含まれる可能性があります。
化学反応解析
反応の種類
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンは、次のような様々な種類の化学反応を受ける可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化できます。
還元: 還元反応は、この化合物を対応する還元型に変換するために使用できます。
置換: アミノ基とエチニル基は、異なる置換基を導入するために置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応には、水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの試薬が頻繁に使用されます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノリンN-オキシドを生じる可能性がありますが、還元はジヒドロキノリン誘導体を生成する可能性があります。
科学研究の応用
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンは、いくつかの科学研究の応用を持っています。
医薬品化学: この化合物は、その独特の構造と生物活性により、治療薬としての可能性が研究されています。
材料科学: 有機半導体やその他の先進材料の開発に使用できます。
生物学研究: この化合物の生体分子との相互作用は、細胞プロセスや薬物相互作用を研究するための貴重なツールとなっています。
化学反応の分析
Types of Reactions
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The amino and ethynyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool in studying cellular processes and drug interactions.
作用機序
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンがその効果を発揮する機序には、特定の分子標的との相互作用が含まれます。これらの標的には、細胞シグナル伝達経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の構造は、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらします。
類似化合物の比較
類似化合物
2-アセトアミド-6-アミノピリジン: この化合物は、アミノピリジン部分を共有しており、類似の研究用途で使用されています。
1H-ピラゾロ[3,4-b]ピリジン誘導体: これらの化合物は、類似の複素環構造を持っており、その生物活性について研究されています。
独自性
3-((6-アミノピリジン-2-イル)エチニル)-7,7-ジメチル-7,8-ジヒドロキノリン-5(6H)-オンは、キノリン核とエチニル基およびアミノピリジン置換基を組み合わせているため、独特です。この独特の構造は、様々な研究用途に適した独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-Acetamido-6-aminopyridine: This compound shares the aminopyridine moiety and is used in similar research applications.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of a quinoline core with an ethynyl and aminopyridine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
3-[2-(6-aminopyridin-2-yl)ethynyl]-7,7-dimethyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C18H17N3O/c1-18(2)9-15-14(16(22)10-18)8-12(11-20-15)6-7-13-4-3-5-17(19)21-13/h3-5,8,11H,9-10H2,1-2H3,(H2,19,21) |
InChIキー |
IQKDWZPSASEONE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)N)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)


![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)



